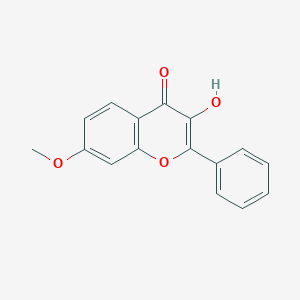

7-Methoxyflavonol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(18)14(12)17)10-5-3-2-4-6-10/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRIGHIBTRMTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225760 | |

| Record name | 7-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7478-60-6 | |

| Record name | 7-Methoxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3-hydroxy-7-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHOXYFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZT4X5SA77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Plant Sources and Biodiversity of 7-Methoxyflavonol and Related Methoxyflavones

Methoxyflavones are a class of flavonoids characterized by the presence of one or more methoxy (B1213986) groups on the basic flavone (B191248) structure. These natural compounds are distributed across various plant families and exhibit a wide range of structural diversity. This section details the occurrence of this compound and structurally similar methoxyflavones in several key plant species.

Presence in Zornia brasiliensis (for 7-Methoxyflavone)

7-Methoxyflavone (B191842) has been identified and isolated from the aerial parts of Zornia brasiliensis, a plant belonging to the Fabaceae family. medchemexpress.comchemsrc.commedchemexpress.combiorbyt.com Research has confirmed the presence of this compound in ethanol (B145695) extracts of the plant. researchgate.net Zornia brasiliensis is a notable source of 7-methoxyflavone, which has been the subject of phytochemical investigations. researchgate.netcaymanchem.com

Derivation from Kaempferia parviflora (for 5-Hydroxy-7-methoxyflavone derivatives)

Kaempferia parviflora, a member of the Zingiberaceae family commonly known as Thai black ginger, is a rich source of various methoxyflavone derivatives. scirp.orgresearchgate.net Among the compounds isolated from its rhizomes are 5-hydroxy-7-methoxyflavone and its derivatives. scirp.orgcapes.gov.br Phytochemical analyses have revealed a significant presence of methoxyflavones, which are considered the major bioactive constituents of this plant. scirp.orgmdpi.com Studies have identified at least ten different methoxyflavone derivatives in K. parviflora, which can be categorized into 5,7-dimethoxyflavone (B190784) derivatives and 5-hydroxy-7-methoxyflavone (HMF) derivatives. nih.gov The specific HMF derivatives contribute to the unique chemical profile of the plant. nih.gov

A variety of methoxyflavones have been identified in Kaempferia parviflora, including:

5-Hydroxy-7-methoxyflavone scirp.orgcapes.gov.br

5,7-Dimethoxyflavone scirp.org

3,5,7-Trimethoxyflavone scirp.org

5-hydroxy-3,7-dimethoxyflavone researchgate.net

5-hydroxy-7,4'-dimethoxyflavone capes.gov.br

5-hydroxy-3,7,3',4'-tetramethoxyflavone capes.gov.br

Isolation from Fridericia chica (for 4',6,7-trihydroxy-5-methoxyflavone, a related compound)

Fridericia chica (synonym Arrabidaea chica), a species from the Bignoniaceae family, is another plant known to produce methoxyflavones. nih.govmdpi.com Specifically, 4',6,7-trihydroxy-5-methoxyflavone, also known as 5-O-methylscutellarein, has been isolated from the leaves of this tropical tree-creeper. nih.govresearchgate.net Quantitative analysis of the hydroethanolic extract of the leaves indicated a concentration of 8.77 ± 0.23 mg/g of this particular compound. nih.govresearchgate.net The plant is chemically rich in polyphenols, particularly flavonoids and their derivatives. nih.gov

Presence in Citrus Species (for polymethoxyflavones)

The peels of citrus fruits are a significant and almost exclusive source of polymethoxyflavones (PMFs), which are flavonoids with two or more methoxy groups. tandfonline.comdoi.orgresearchgate.net These compounds are abundant in the Citrus genus of the Rutaceae family. researchgate.net The most prominent PMFs found in citrus peels include nobiletin (B1679382) and tangeretin. doi.org The specific types and concentrations of PMFs can vary between different citrus species and even cultivars. researchgate.netnih.gov For instance, Ougan (Citrus reticulata cv. Suavissima) has been identified as a citrus variety with a high content of PMFs, including nobiletin, tangeretin, and 5-demethylnobiletin. nih.gov

Table 1: Selected Methoxyflavones and Their Plant Sources

| Compound Name | Plant Source(s) | Family |

|---|---|---|

| 7-Methoxyflavone | Zornia brasiliensis medchemexpress.comchemsrc.commedchemexpress.combiorbyt.com | Fabaceae |

| 5-Hydroxy-7-methoxyflavone | Kaempferia parviflora scirp.orgcapes.gov.br | Zingiberaceae |

| 4',6,7-trihydroxy-5-methoxyflavone | Fridericia chica nih.govresearchgate.net | Bignoniaceae |

| Polymethoxyflavones (e.g., Nobiletin, Tangeretin) | Citrus species (peels) tandfonline.comdoi.orgresearchgate.net | Rutaceae |

Methodological Approaches for Extraction and Purification from Biological Matrices

The isolation and purification of methoxyflavones from plant materials involve several standard and advanced chromatographic techniques. The choice of method depends on the specific compound, its concentration in the source material, and the desired purity.

A general procedure for extracting methoxyflavones from plant matrices often begins with solvent extraction. The dried and powdered plant material, such as the rhizomes of Kaempferia parviflora or the leaves of Fridericia chica, is typically macerated or refluxed with a solvent. google.comresearchgate.net Ethanol, often in varying concentrations with water (e.g., 50% or 95% ethanol), is a commonly used solvent for this initial extraction. google.comresearchgate.net Methanol (B129727) and other organic solvents are also employed. phcogj.com

Following the initial extraction, the crude extract is often subjected to fractionation to separate compounds based on polarity. A common technique involves column chromatography using stationary phases like silica (B1680970) gel or Diaion HP20. google.comphcogj.com Elution is performed with a gradient of solvents, starting with less polar solvents and gradually increasing the polarity. For example, a silica gel column might be eluted with chloroform, with the polarity increased by adding ethanol or methanol. phcogj.com

For the purification of individual methoxyflavones, High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique. mdpi.com HPLC allows for the separation, identification, and quantification of specific methoxyflavones in an extract by comparing retention times with known standards. mdpi.com Another effective purification technique is High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to separate and purify nobiletin, tangeretin, and 5-demethylnobiletin from Citrus extracts to a high degree of purity. nih.gov

Sephadex LH-20 column chromatography is another valuable tool for the purification of flavonoids, including methoxyflavones. unimi.it This size-exclusion chromatography method, often using solvents like methanol or methanol-water mixtures, is effective in separating flavonoids from other phytochemicals. unimi.it

The final step in the isolation process is the characterization of the purified compounds. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to confirm the chemical structure of the isolated methoxyflavones. researchgate.netcapes.gov.brmdpi.com

Table 2: Overview of Extraction and Purification Methods for Methoxyflavones

| Step | Technique | Description |

|---|---|---|

| Initial Extraction | Maceration, Reflux, Sonication-Assisted Extraction (SAE) google.comresearchgate.net | Extraction of compounds from plant material using solvents like ethanol, methanol, or hexane. |

| Fractionation | Column Chromatography (Silica Gel, Diaion HP20) google.comphcogj.com | Separation of the crude extract into fractions based on polarity. |

| Purification | High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), Sephadex LH-20 Chromatography mdpi.comnih.govunimi.it | Isolation of individual methoxyflavone compounds to a high degree of purity. |

| Identification | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) researchgate.netcapes.gov.brmdpi.com | Structural elucidation and confirmation of the isolated compounds. |

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) and Hydroxyl Substituents on Biological Potency

The biological activities of flavonoids, including 7-Methoxyflavonol, are profoundly influenced by the number and position of methoxy (–OCH₃) and hydroxyl (–OH) groups on their basic flavone (B191248) skeleton. preprints.orgmdpi.com These functional groups affect the molecule's physicochemical properties, such as lipophilicity, planarity, and hydrogen bonding capacity, which in turn dictate its interactions with biological targets like proteins and nucleic acids. preprints.orgmdpi.comulisboa.pt The strategic placement of these substituents can enhance or diminish a compound's efficacy in various biological contexts, from DNA binding and enzyme inhibition to cellular uptake and metabolic fate. ulisboa.ptakjournals.comiiarjournals.org

The presence and position of hydroxyl groups are critical for the DNA binding of flavonoids. iiarjournals.org Studies on the flavonoid scaffold have identified the hydroxyl group at the 7-position as particularly important for binding to the DNA double helix. iiarjournals.orgiiarjournals.org For instance, 7-hydroxyflavone (B191518) demonstrates significant DNA binding. iiarjournals.org This affinity is markedly reduced when the 7-hydroxyl group is replaced by a methoxy group, as seen in 7-methoxyflavone (B191842). iiarjournals.orgiiarjournals.org This substitution diminishes the binding constant, highlighting the crucial role of the hydrogen-donating ability of the 7-OH group in the interaction with DNA. iiarjournals.org Similarly, other substitutions at this position, such as creating 5,7-diacetoxyflavone (B19432) from 5,7-dihydroxyflavone (chrysin), also result in a reduced binding constant. iiarjournals.org The introduction of methoxy groups, in general, did not improve DNA binding affinity in the flavonoids studied. iiarjournals.orgiiarjournals.org Molecular docking analyses further support the importance of the 7-hydroxyl group, showing its capability to form hydrogen bonds with amino acid residues in the binding pockets of proteins, such as HIV-1 integrase. tandfonline.com

Specific substitution patterns are essential for inducing certain physiological effects, such as skeletal muscle hypertrophy. Research has shown that derivatives of 5-hydroxy-7-methoxyflavone can induce myotube hypertrophy. biocrick.comnih.govnih.govresearchgate.net Structure-activity relationship studies revealed that both the 5-hydroxyl group and the 7-methoxy group are indispensable for this activity. biocrick.comnih.govnih.govresearchgate.netnumss.com

When tested against murine C2C12 myotubes, compounds possessing this specific 5-OH, 7-OCH₃ arrangement increased myotube diameter and myosin heavy chain (MyHC) expression. nih.govresearchgate.net In contrast, flavonoids lacking one or both of these features, such as 5,7-dimethoxyflavone (B190784), 5-hydroxyflavone, 7-methoxyflavone, and 5,7-dihydroxyflavone, had no significant effect on myotube size or MyHC expression. biocrick.comnih.govnih.govresearchgate.net These findings clearly indicate a strict structural requirement for the simultaneous presence of a hydroxyl group at the 5-position and a methoxy group at the 7-position to promote skeletal muscle growth. nih.gov

The positioning of hydroxyl and methoxy groups on the flavone core significantly modulates antiproliferative activity, with effects varying between different cancer cell lines. A C7-methoxy substitution has been noted to increase the anti-proliferative effect in some contexts. preprints.org In human leukemic HL60 cells, 7-methoxyflavone displayed moderate antiproliferative activity with an IC₅₀ value of 68 μM. iiarjournals.orgiiarjournals.org This was comparable to 5-methoxyflavone (B191841) (IC₅₀=48 μM), while 6-methoxyflavone (B191845) showed no activity (IC₅₀>400 μM). iiarjournals.orgiiarjournals.org

In contrast, for hydroxylated flavones in the same cell line, only 6-hydroxyflavone (B191506) showed activity (IC₅₀=89 μM), suggesting that the influence of a substituent at a specific position on the A-ring depends on whether it is a methoxy or a hydroxyl group. iiarjournals.orgiiarjournals.org In SCC-9 human oral squamous carcinoma cells, 7-methoxyflavone had a calculated IC₅₀ value of 36.5 μM for antiproliferative effects. nih.gov Generally, an increase in the number of methoxyl groups on the A-ring was found to enhance activity, whereas an increase on the B-ring reduced it. iiarjournals.org

The cytotoxic activity of flavonoids against cancer cells is highly dependent on the substitution pattern of methoxy and hydroxyl groups. preprints.orgmdpi.com The methoxy group is known to promote cytotoxic activity in various cancer cell lines by facilitating ligand-protein binding. mdpi.com However, the increased lipophilicity from methoxylation can also reduce water solubility, potentially hindering transport to target sites. preprints.orgmdpi.com The presence of a 5-OH group often enhances cytotoxic effects more than a 5-OCH₃ group, due to intramolecular hydrogen bonding with the C4 carbonyl group, which increases lipophilic capacity. preprints.orgmdpi.com

In a study on flavonols in A549 lung cancer cells, the cytotoxicity was significantly affected by substituents at the 4'-position of the B-ring. core.ac.uk Specifically, flavonols with electron-withdrawing groups at the 4'-position were found to be more cytotoxic. core.ac.uk For instance, 3,7-dihydroxy-2-(4'-methylsulfonephenyl)-chromen-4-one showed high potency with an IC₅₀ of 2.9 ± 1.6 µM against A549 cells. core.ac.uk Conversely, some studies have found no obvious structure-activity relationship for the antiproliferative effects of flavonoids based on the type or position of substituents. nih.gov

A significant advantage of methoxylated flavonoids over their hydroxylated counterparts is their enhanced metabolic stability and intestinal absorption. akjournals.comresearchgate.netresearchgate.net The hydroxyl groups of flavonoids are susceptible to rapid phase II metabolism, particularly glucuronidation and sulfation, in the intestine and liver. nih.govcapes.gov.br This extensive metabolism results in very low oral bioavailability for many hydroxylated flavonoids. nih.govcapes.gov.br

By "capping" these reactive hydroxyl groups with methyl groups, the metabolic pathway is shifted towards less efficient oxidation processes. capes.gov.br This methylation dramatically increases metabolic stability. nih.govresearchgate.netcapes.gov.br Studies using Caco-2 cells, a model for human intestinal absorption, have demonstrated that methylated flavonoids have greatly improved membrane transport and permeability compared to their unmethylated analogs. nih.govresearchgate.net Specifically, methoxy groups at the C-5 and C-7 positions have been shown to remarkably suppress metabolic depletion. researchgate.net This improved stability and absorption leads to higher bioavailability, allowing the compounds to persist in biological systems and reach target tissues more effectively. akjournals.comresearchgate.netresearchgate.net

Parthanatos is a form of programmed cell death mediated by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1). The chemical structure of a flavonoid determines its ability to inhibit this process. Research comparing methoxylated and hydroxylated flavonoids has revealed that methoxylation is a key feature for anti-parthanatos activity. brad.ac.uk

Specifically, methoxylation of the flavone structure at the 4ʹ position (4ʹ-methoxyflavone) or at both the 3ʹ and 4ʹ positions (3ʹ,4ʹ-dimethoxyflavone) confers significant protection against cell death induced by PARP-1 activation. brad.ac.uk In contrast, hydroxylated flavonoids such as luteolin (B72000) showed little to no protection against parthanatos. brad.ac.uk These findings suggest a clear structural preference, where methoxylated flavones are effective inhibitors of Parthanatos, while hydroxylated flavonoids are more associated with general antioxidant activity. brad.ac.uk

Correlation of Methoxylation with Metabolic Stability and Intestinal Absorption

Relationship between Chemical Structure and Cellular Uptake/Permeability

The ability of a compound to exert a biological effect is fundamentally dependent on its capacity to pass through cellular membranes. The chemical structure of a flavonoid plays a critical role in determining its cellular uptake and permeability. For this compound and its analogs, the key structural feature influencing this process is the presence and position of methoxy (-OCH₃) and hydroxyl (-OH) groups.

Research has consistently shown that methylation of hydroxyl groups on the flavonoid skeleton significantly enhances membrane transport and metabolic stability. researchgate.netplos.org The substitution of a polar hydroxyl group with a more non-polar methoxy group increases the lipophilicity of the molecule. iiarjournals.org This increased lipophilicity is thought to promote binding to the cellular plasma membrane, resulting in improved uptake into the cytosol. plos.org

Studies using the Caco-2 cell monolayer, a standard in vitro model for human intestinal absorption, have demonstrated this principle quantitatively. capes.gov.brnih.gov In these studies, methylated flavones, including 7-methoxyflavone, exhibited markedly higher apparent permeability coefficients (Papp) compared to their unmethylated (hydroxylated) counterparts. researchgate.netcapes.gov.br This suggests that the 7-methoxy group confers a structural advantage for passive diffusion across the intestinal epithelium. researchgate.netnih.gov The higher permeability of methylated flavones is also linked to their increased resistance to the extensive metabolism (such as glucuronidation and sulfation) that unmethylated flavones typically undergo within intestinal cells. capes.gov.br

| Compound Class | Example Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm s⁻¹) |

|---|---|---|

| Methylated Flavones | 7-Methoxyflavone | 22.6 - 27.6 |

| 5,7-Dimethoxyflavone | ||

| Unmethylated Flavones | 7-Hydroxyflavone | 3.0 - 7.8 |

| Chrysin (B1683763) (5,7-Dihydroxyflavone) |

Comparative Analysis of this compound and Related Flavonoid Analogs

When compared to its direct structural analogs, this compound (as represented by 7-methoxyflavone in research) consistently demonstrates superior cellular uptake and permeability.

The most direct comparison is with 7-hydroxyflavone , the unmethylated parent compound. As established in permeability studies, replacing the hydroxyl group at the C-7 position with a methoxy group leads to a 5- to 8-fold increase in apparent permeability across Caco-2 cell monolayers. researchgate.netcapes.gov.br This highlights the significant role of methylation in enhancing bioavailability. While the 7-hydroxyl group is important for other activities, such as binding to DNA, this structural feature hinders its ability to cross cell membranes effectively when compared to its methylated form. iiarjournals.orgnih.gov

Broader comparisons with other flavonoids further underscore the favorable permeability of 7-methoxyflavone. In one study investigating several related compounds, 7-methoxyflavone exhibited the highest membrane permeability and was accumulated in RAW264.7 macrophage-like cells to the greatest extent. iiarjournals.orgresearchmap.jp Its uptake was superior to that of the basic flavone backbone, as well as more hydroxylated analogs like chrysin and baicalein (B1667712). iiarjournals.orgresearchmap.jp This research indicated that increasing the number of hydroxyl groups on the flavonoid structure reduces membrane permeability, a finding consistent with the principles of lipophilicity governing cellular transport. iiarjournals.org

| Compound | Intracellular Concentration (nmol/mg cellular protein) | Relative Permeability Ranking |

|---|---|---|

| 7-Methoxyflavone | 6.69 ± 0.11 | 1 |

| Flavone | 6.54 ± 0.62 | 2 |

| Chrysin | 6.47 ± 1.33 | 3 |

| 7,8-Dimethoxyflavone (B191122) | 4.99 ± 0.12 | 4 |

| Wogonin (B1683318) | 1.31 ± 0.29 | 5 |

| Baicalein | 0.32 ± 0.10 | 6 |

Synthetic Methodologies and Chemical Modifications in Research

Total Synthesis of 7-Methoxyflavonol and Derivatives

The total synthesis of the this compound backbone and related methoxyflavones typically relies on the construction of the core chromone (B188151) ring from acyclic precursors, most notably chalcones.

A primary and well-established method for constructing the flavone (B191248) skeleton involves the cyclization of a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) intermediate. Chalcones themselves are readily synthesized via the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025). researchgate.net For instance, the synthesis of 7-hydroxy-4'-methoxyflavone, a closely related compound, begins with the condensation of 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291) (anisaldehyde) in the presence of a base like potassium hydroxide (B78521) (KOH) in ethanol (B145695). researchgate.netaip.org

The subsequent step is the crucial cyclization of the resulting chalcone to form the flavanone (B1672756) or flavone structure. The reaction conditions can be tuned to favor one over the other. For example, treating 2',4'-dihydroxy-4-methoxychalcone (B191046) with a strong acid like sulfuric acid (H₂SO₄) in ethanol leads to an intramolecular oxa-Michael addition, yielding the corresponding 7-hydroxy-4'-methoxyflavanone. researchgate.netaip.org This flavanone can then be a precursor to the flavone.

To directly form the flavone from the chalcone, an oxidative cyclization is required. This one-pot reaction is often more efficient than a two-step process involving flavanone isolation. A widely used and effective method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the alkaline hydrogen peroxide-mediated oxidative cyclization of a 2'-hydroxychalcone (B22705) to afford a flavonol. A variation for synthesizing flavones (instead of flavonols) employs iodine (I₂) as a catalyst in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net

This iodine-DMSO system has proven effective for converting 2'-hydroxychalcones to their corresponding flavones in high yields. For example, 2',4'-dihydroxy-4-methoxychalcone can be cyclized to 7-hydroxy-4'-methoxyflavone with a reported yield of 88.31% when refluxed with iodine in DMSO. aip.orgaip.org The mechanism involves an intramolecular cyclization facilitated by the oxidative properties of the iodine-DMSO system. aip.org Other oxidizing agents like selenium dioxide (SeO₂) have also been used for the oxidative cyclization of chalcones to yield flavones. core.ac.uk More recently, aqueous tert-butyl hydroperoxide (TBHP) in ethanol has been employed as an effective system for the oxidative cyclization of chalcones to flavonols. acs.org

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2',4'-dihydroxy-4-methoxychalcone | H₂SO₄ (conc.), ethanol, reflux | 7-hydroxy-4'-methoxyflavanone | 56.67% | researchgate.net |

| 2',4'-dihydroxy-4-methoxychalcone | I₂, DMSO, reflux | 7-hydroxy-4'-methoxyflavone | 88.31% | aip.orgaip.org |

| 2',4'-dihydroxy-3,4-dimethoxychalcone | I₂, DMSO | 7-hydroxy-3',4'-dimethoxyflavone | Not specified | researchgate.net |

| 2'-hydroxy-3',4'-methylenedioxy-4-methoxychalcone | Thallium(III) acetate (B1210297), HClO₄ | 7,8-methylenedioxy-4'-methoxyflavanone | Not specified | researchgate.net |

The synthesis of specific methoxy-substituted flavone and flavanone isomers requires careful selection of starting materials and reaction conditions to control the regiochemistry of both the initial condensation and the final cyclization. The substitution pattern on the starting acetophenone and benzaldehyde dictates the final placement of methoxy (B1213986) groups on the A and B rings of the flavonoid core.

For instance, the synthesis of 7,8-methylenedioxy-4'-methoxyflavone and its corresponding flavanone begins with the condensation of 2'-hydroxy-3',4'-methylenedioxyacetophenone with 4-methoxybenzaldehyde to produce the requisite chalcone. researchgate.net Subsequent cyclization using thallium(III) acetate with a catalytic amount of perchloric acid yields the flavanone, which can be further oxidized to the flavone. researchgate.net

Control over the oxidation state (flavanone vs. flavone) is also a key aspect of isomer-specific synthesis. As previously noted, acidic conditions (e.g., H₂SO₄) on a 2'-hydroxychalcone typically yield a flavanone, while oxidative conditions (e.g., I₂/DMSO) produce the flavone directly. researchgate.net Pyrolytic methods involving 2'-hydroxychalcone dihalides have also been explored, which can lead to a mixture of products including the desired flavone and the corresponding chalcone, indicating a complex reaction pathway.

Oxidative Cyclization Protocols

Regioselective Functionalization and Derivatization

Beyond total synthesis, the modification of existing flavonoid cores through regioselective reactions is a powerful strategy for generating diverse derivatives.

Regioselective methylation of polyhydroxyflavones is a critical step in synthesizing specific methoxyflavone isomers, including those with methoxy groups at the C7 position. The challenge lies in selectively targeting one hydroxyl group among several. This is often accomplished using protecting groups or by exploiting the differential reactivity of the hydroxyl groups. The 5-OH group, for example, is often chelated to the C4-keto group, making it less reactive than the 7-OH group under certain conditions.

Chemical methylation is commonly performed using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. core.ac.uk However, achieving regioselectivity can be difficult, sometimes resulting in a mixture of partially and fully methylated products. To circumvent this, researchers often employ multi-step protection-methylation-deprotection sequences to ensure the methyl group is installed at the desired position.

Biotransformation and Microbial Conversion Approaches

Biotransformation using microorganisms or isolated enzymes offers a green and highly selective alternative to classical chemical synthesis for producing and modifying flavonoids. These biological systems can perform specific reactions like hydroxylation, demethylation, reduction, and methylation on the flavonoid scaffold.

Several studies have explored the microbial transformation of 7-methoxyflavanone (B1630992) using various fungal strains. For example, Aspergillus niger has been shown to catalyze the reduction of the C4-carbonyl group of 7-methoxyflavanone to produce (±)-2,4-cis-7-methoxyflavan-4-ol. mdpi.comresearchgate.netnih.gov In contrast, Aspergillus ochraceus transforms 7-methoxyflavanone into two different products: (+)-2,4-trans-7-methoxyflavan-4-ol and, notably, 4'-hydroxy-7-methoxyflavone, demonstrating its ability to perform both reduction and B-ring hydroxylation. mdpi.comresearchgate.netnih.gov The fungus Penicillium chermesinum 113 converts 7-methoxyflavanone into a dihydrochalcone (B1670589) derivative. mdpi.comresearchgate.net

Engineered microorganisms are also being developed for the targeted production of methoxyflavonoids. Escherichia coli strains engineered to express flavonoid O-methyltransferases (FOMTs) can efficiently catalyze the regioselective methylation of flavonoid precursors. semanticscholar.orgacs.org For instance, an OMT isolated from Perilla frutescens (PfOMT3) has been shown to specifically transfer a methyl group to the 7-OH position of various flavonoids like naringenin (B18129) and kaempferol (B1673270) when expressed in E. coli. semanticscholar.org This approach allows for the bioconversion of readily available hydroxyflavonoids into valuable 7-methoxyflavonoids. semanticscholar.orgacs.org

| Substrate | Microorganism/Enzyme System | Product(s) | Reference |

|---|---|---|---|

| (±)-7-Methoxyflavanone | Aspergillus niger KB | (±)-2,4-cis-7-methoxyflavan-4-ol | mdpi.comresearchgate.netnih.gov |

| (±)-7-Methoxyflavanone | Aspergillus ochraceus 456 | (+)-2,4-trans-7-methoxyflavan-4-ol, 4'-hydroxy-7-methoxyflavone | mdpi.comresearchgate.netnih.gov |

| (±)-7-Methoxyflavanone | Penicillium chermesinum 113 | 4,2'-dihydroxy-4'-methoxydihydrochalcone | mdpi.comresearchgate.net |

| 7,8-Dimethoxyflavone (B191122) | Aspergillus flavus | 7-hydroxy-8-methoxyflavone | nih.govtandfonline.com |

| Naringenin | Engineered E. coli with PfOMT3 (a 7-O-methyltransferase) | Sakuranetin (7-O-methylnaringenin) | semanticscholar.org |

| Kaempferol | Engineered E. coli with PfOMT3 (a 7-O-methyltransferase) | Rhamnocitrin (B192594) (7-O-methylkaempferol) | semanticscholar.org |

Enzymatic Modifications and Hydroxylation Patterns

The enzymatic modification of flavonoids, including this compound, is a significant area of research, primarily utilizing microbial systems to generate structural diversity. These biotransformations can alter the compound's properties through reactions such as hydroxylation, O-demethylation, and glycosylation. While direct studies on this compound are limited, the metabolic pathways can be inferred from research on structurally similar methoxyflavonoids, such as 7-methoxyflavone (B191842) and 7-methoxyflavanone.

Microorganisms, particularly filamentous fungi from the Aspergillus and Penicillium genera, are well-documented for their ability to hydroxylate the flavonoid skeleton. nih.govnih.gov A common modification is the introduction of a hydroxyl group at the C-4' position of the B-ring. For instance, the biotransformation of 7-methoxyflavanone by Aspergillus ochraceus yields 4'-hydroxy-7-methoxyflavone. nih.govnih.gov This suggests that this compound could undergo a similar enzymatic hydroxylation to produce 4'-hydroxy-7-methoxyflavonol. Hydroxylation can also occur at other positions, with microbial systems known to target the C-5, C-6, and C-8 positions of the flavone nucleus. nih.gov

O-demethylation is another prevalent enzymatic reaction. The cleavage of the methoxy group at the C-7 position would convert this compound into a polyhydroxylated flavonol. Fungi like Aspergillus flavus have been shown to convert 7,8-dimethoxyflavone into its demethylated metabolite, 7-hydroxy-8-methoxyflavone. tandfonline.comtandfonline.com This process of demethylation often precedes other modifications, such as glycosylation, where a sugar moiety is attached to the newly formed hydroxyl group. nih.gov

Conversely, the synthesis of 7-methoxyflavonoids can be achieved enzymatically. O-methyltransferases (OMTs) are enzymes that specifically transfer a methyl group from a donor like S-adenosyl-L-methionine (SAM) to a hydroxyl group on a flavonoid. mdpi.com For example, a flavonoid O-methyltransferase isolated from perilla leaves (PfOMT3) has been shown to regiospecifically methylate the 7-OH group of various flavonoids, including the flavonol kaempferol, to produce its 7-methoxy derivative, rhamnocitrin (7-O-methylkaempferol). mdpi.com This demonstrates a direct enzymatic pathway for the synthesis of 7-methoxyflavonols from their 7-hydroxy precursors.

The table below summarizes the key enzymatic modifications observed in flavonoids structurally related to this compound.

| Substrate | Enzyme/Microorganism | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 7-Methoxyflavanone | Aspergillus ochraceus 456 | Hydroxylation & Dehydrogenation | 4'-Hydroxy-7-methoxyflavone | nih.govnih.gov |

| 7,8-Dimethoxyflavone | Aspergillus flavus | O-demethylation | 7-Hydroxy-8-methoxyflavone | tandfonline.comtandfonline.com |

| Kaempferol (a flavonol) | PfOMT3 (Flavonoid O-methyltransferase) | 7-O-methylation | Rhamnocitrin (7-O-methylkaempferol) | mdpi.com |

| 7-Hydroxyflavone (B191518) | Nocardia species NRRL 5646 | O-methylation | 7-Methoxyflavone | jst.go.jp |

| 7-Hydroxyflavone | Aspergillus alliaceus ATCC 10060 | Hydroxylation | 4',7-Dihydroxyflavone | jst.go.jp |

Generation of Biologically Active Metabolites

Furthermore, metabolic transformations often lead to compounds with improved antioxidant properties. In the microbial transformation of 7-methoxyflavanone, the resulting hydroxylated products, 4'-hydroxy-7-methoxyflavone and 4,2'-dihydroxy-4'-methoxydihydrochalcone, exhibited significantly higher antioxidant activity than the parent substrate. nih.govnih.gov The introduction of a hydroxyl group, particularly at the C-4' position, is a well-known structural feature that enhances the radical-scavenging capacity of flavonoids. Therefore, it is plausible that hydroxylated metabolites of this compound would also display increased antioxidant potential.

While the parent compound chrysin (B1683763) (5,7-dihydroxyflavone) has limited bioavailability, its derivative 5-hydroxy-7-methoxyflavone has been investigated as a potential alternative for cancer therapy due to the recognized anti-proliferative properties of hydroxylated polymethoxyflavones. plos.org This suggests that the specific pattern of hydroxylation and methoxylation is crucial for biological activity, and enzymatic modification provides a pathway to generate derivatives with improved therapeutic potential.

The table below details examples of flavonoid metabolites and their observed biological activities.

| Parent Compound | Metabolite | Observed Biological Activity of Metabolite | Reference |

|---|---|---|---|

| 7,8-Dihydroxyflavone (B1666355) | 7-Hydroxy-8-methoxyflavone | Activates TrkB receptor, contributes to antidepressant effects | nih.gov |

| 7-Methoxyflavanone | 4'-Hydroxy-7-methoxyflavone | Higher antioxidant activity than parent compound | nih.govnih.gov |

| 7-Methoxyflavanone | 4,2'-Dihydroxy-4'-methoxydihydrochalcone | Higher antioxidant activity than parent compound | nih.gov |

| Fisetin (3,3',4',7-Tetrahydroxyflavone) | Geraldol (3,4',7-Trihydroxy-3'-methoxyflavone) | Identified as a biologically active metabolite with potent cytotoxicity against tumor cells | researchgate.net |

Analytical and Experimental Methodologies in 7 Methoxyflavonol Research

Spectroscopic Techniques for Structural Elucidation in Activity Studies

Spectroscopic methods are fundamental in confirming the chemical structure of 7-Methoxyflavonol and related flavonoids, which is a prerequisite for any biological activity study. Techniques such as Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are employed to characterize the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid structure. The absorption maxima in the UV-Vis spectrum are indicative of the arrangement of conjugated systems within the molecule. For instance, the UV spectrum of this compound shows absorption maxima at 252 and 308 nm. caymanchem.com These spectral characteristics are essential for confirming the identity and purity of the compound before its use in biological assays.

Fluorescence spectroscopy is another valuable tool. While direct fluorescence data for this compound is not extensively detailed in the provided search results, related flavonols are known to exhibit fluorescence, which can be used to study their binding interactions with macromolecules like proteins and DNA.

In vitro Cellular Assays for Biological Activity Assessment

A variety of in vitro cellular assays are utilized to screen and characterize the biological effects of this compound. These assays provide critical data on its potential as a therapeutic agent by examining its impact on cell viability, oxidative stress, inflammation, and apoptosis.

Cytotoxicity and Cell Viability Assays (e.g., MTT, MTS)

To evaluate the cytotoxic potential of flavones like this compound, researchers commonly employ assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays. These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.

In studies on related methoxyflavones, the MTT assay has been used to determine the dose-dependent effects on the proliferation of various cancer cell lines. For example, 5-hydroxy-7-methoxyflavone, a related compound, was shown to reduce the viability of HCT-116 human colon carcinoma cells in a dose-dependent manner as measured by the MTT assay. nih.govplos.org Specifically, at a concentration of 100 μM, cell viability was reduced to 39.06%. nih.gov Similarly, the anti-proliferative effects of acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) on DU145 prostate cancer cells were demonstrated using the MTT assay, showing a significant decrease in cell viability in a time- and dose-dependent manner. spandidos-publications.com

These assays are crucial first steps in assessing the anti-cancer potential of a compound. The principle involves the reduction of the tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells. nih.govacs.org

Assays for Oxidative Stress Markers (e.g., H2DCFDA for ROS, SOD/CAT activity)

Oxidative stress is implicated in numerous diseases, and the ability of compounds to modulate it is of significant interest. Assays that measure reactive oxygen species (ROS) and the activity of antioxidant enzymes are therefore critical.

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) assay is a widely used method to measure intracellular ROS levels. hellobio.com H2DCFDA is a cell-permeable dye that, once inside the cell, is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). bmglabtech.com The fluorescence intensity is directly proportional to the level of intracellular ROS. In studies with 5-hydroxy-7-methoxyflavone, H2DCFDA staining was used to demonstrate a dose-dependent increase in ROS generation in HCT-116 cells. nih.gov This indicates that the compound can induce oxidative stress in cancer cells, which can be a mechanism for its anti-cancer activity.

Inflammation Assays (e.g., Nitric Oxide Production, PGE2 Inhibition, Cytokine Quantification)

Chronic inflammation is a key factor in the development of many diseases. Therefore, the anti-inflammatory properties of this compound are a major area of investigation.

Nitric Oxide (NO) Production: The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. mdpi.com Research has shown that 7-Methoxyflavone (B191842) can inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. caymanchem.comglpbio.commedkoo.com At a concentration of 20 µM, it inhibited NO production by 17.74%. caymanchem.comglpbio.commedkoo.com Other methoxyflavonoids have also demonstrated significant inhibitory effects on iNOS expression and NO production. nih.gov

Prostaglandin (B15479496) E2 (PGE2) Inhibition: Prostaglandin E2 (PGE2) is another key inflammatory mediator, and its production is catalyzed by cyclooxygenase-2 (COX-2). The levels of PGE2 in cell culture media can be measured using enzyme-linked immunosorbent assay (EIA) kits. koreascience.kr Studies have demonstrated that 7-Methoxyflavone is a potent inhibitor of LPS-stimulated PGE2 production in RAW 264.7 cells, with an IC50 value of 0.73 μM. iiarjournals.orgnih.gov Its inhibitory activity was found to be the greatest among a series of related flavonoids. iiarjournals.orgnih.gov

Cytokine Quantification: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play crucial roles in the inflammatory response. The levels of these cytokines can be quantified using ELISA. Methoxyflavonoids isolated from Kaempferia parviflora have been shown to moderately inhibit the production of TNF-α in LPS-activated RAW 264.7 cells. nih.gov

Table 1: Inhibition of Inflammatory Markers by this compound and Related Compounds

| Compound | Assay | Cell Line | Inducer | Concentration | % Inhibition / IC50 | Reference |

| 7-Methoxyflavone | Nitric Oxide Production | RAW 264.7 | LPS | 20 µM | 17.74% | caymanchem.comglpbio.commedkoo.com |

| 7-Methoxyflavone | PGE2 Production | RAW 264.7 | LPS | - | 0.73 µM | iiarjournals.orgnih.gov |

| 5,7-dimethoxyflavone (B190784) | Nitric Oxide Production | RAW 264.7 | LPS | - | Marked inhibition | nih.gov |

| Trimethylapigenin | Nitric Oxide Production | RAW 264.7 | LPS | - | Marked inhibition | nih.gov |

| Tetramethylluteolin | Nitric Oxide Production | RAW 264.7 | LPS | - | Marked inhibition | nih.gov |

Apoptosis Detection Methods (e.g., DNA fragmentation, Caspase activity, Protein Expression Analysis)

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a key mechanism of many chemotherapeutic agents.

DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. abcam.com This can be visualized as a characteristic "ladder" pattern on an agarose (B213101) gel. abcam.com In studies with 5-hydroxy-7-methoxyflavone, treatment of HCT-116 cells resulted in significant chromatin condensation and DNA fragmentation, as observed by Hoechst 33342 staining and fluorescence microscopy. nih.govplos.org

Caspase Activity: Caspases are a family of proteases that are central to the execution of apoptosis. thermofisher.com Their activity can be measured using specific fluorogenic or colorimetric substrates. For instance, the cleavage of a substrate like Ac-DEVD-AFC can be used to measure the activity of effector caspases such as caspase-3 and caspase-7. cellsignal.com Research on 5-hydroxy-7-methoxyflavone demonstrated a dose-dependent increase in the cleavage of caspase-3 in HCT-116 cells, indicating activation of the apoptotic cascade. nih.gov

Protein Expression Analysis: The expression levels of various proteins involved in the apoptotic pathway can be analyzed by Western blotting. This includes members of the Bcl-2 family (e.g., the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and other key regulatory proteins. In HCT-116 cells treated with 5-hydroxy-7-methoxyflavone, a down-regulation of Bcl-2 and an up-regulation of Bax and BID were observed, shifting the balance towards apoptosis. nih.govnih.gov

Table 2: Apoptotic Effects of 5-Hydroxy-7-Methoxyflavone on HCT-116 Cells

| Method | Observation | Reference |

| Hoechst 33342 Staining | Increased chromatin condensation and fragmentation | nih.govplos.org |

| Western Blot | Increased cleavage of caspase-3 | nih.gov |

| Western Blot | Down-regulation of Bcl-2 | nih.govnih.gov |

| Western Blot | Up-regulation of Bax and BID | nih.govnih.gov |

Receptor Activation and Reporter Gene Assays

To understand the molecular targets of this compound, receptor activation and reporter gene assays are employed. These assays can determine if the compound interacts with specific cellular receptors and modulates their activity.

For instance, 7-Methoxyflavone has been shown to activate androgen and/or glucocorticoid receptor transcriptional activity in a reporter gene assay. caymanchem.comglpbio.commedkoo.com In this type of assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the receptor of interest. An increase in reporter gene expression upon treatment with the compound indicates receptor activation.

Furthermore, studies on a methylated metabolite of 7,8-dihydroxyflavone (B1666355), 7-hydroxy-8-methoxyflavone, have shown that it can activate the TrkB receptor, which is involved in neuronal survival and plasticity. nih.gov This was demonstrated through immunoblotting analysis showing increased phosphorylation of the TrkB receptor in primary neurons and in the mouse brain. nih.gov

Myotube Size and Protein Synthesis Measurements (e.g., Immunostaining, Western Blot)

The investigation of this compound's (7-MF) impact on skeletal muscle often involves in vitro studies using murine C2C12 myotubes, a common model for muscle differentiation and hypertrophy. Key methodologies in this area include immunostaining to visualize and measure changes in myotube morphology and western blotting to quantify protein levels associated with muscle growth.

Immunostaining is employed to visually assess myotube hypertrophy. In these experiments, differentiated C2C12 myotubes are treated with the compound of interest. Following treatment, the cells are fixed and stained with specific antibodies. A primary antibody, such as anti-Myosin Heavy Chain (MyHC), is used to specifically bind to this key structural protein in myotubes. researchgate.netresearchgate.net MyHC is a definitive marker for differentiated muscle fibers. ms-validatedantibodies.comthermofisher.comnih.gov A secondary antibody, labeled with a fluorescent dye, then binds to the primary antibody, allowing for visualization under a fluorescence microscope. researchgate.net The diameters of the short axes of these stained myotubes are then measured from multiple random fields to determine the average myotube size, providing a direct quantitative measure of hypertrophy. researchgate.netnih.gov Studies have shown that while certain 5-hydroxy-7-methoxyflavone derivatives significantly increase myotube diameter, 7-methoxyflavone by itself does not appear to influence myotube size under similar experimental conditions. nih.gov

Western Blot analysis provides quantitative data on the expression of specific proteins, offering insights into the molecular pathways affected by this compound. This technique is crucial for measuring changes in total protein synthesis and the activation state of signaling pathways like the Akt/mTOR pathway, which is central to muscle growth. nih.govjcancer.orgnih.gov In these studies, cell lysates from treated myotubes are prepared, and the proteins are separated by size using SDS-PAGE. medsci.org The separated proteins are then transferred to a membrane and probed with primary antibodies against proteins of interest, such as MyHC, Akt, mTOR, and p70S6K. medsci.orgcore.ac.uk Subsequent incubation with a secondary antibody linked to an enzyme that produces a detectable signal allows for the quantification of protein bands. jcancer.org This method can reveal, for instance, that while a compound may not increase MyHC expression, it could still influence protein synthesis through the phosphorylation of key signaling proteins like Akt and mTOR. researchgate.netmdpi.com

In vivo Animal Models for Pharmacological Evaluation

To understand the physiological effects of this compound within a living organism, researchers utilize various established animal models. These models are designed to evaluate specific pharmacological activities, including anti-inflammatory, antinociceptive, and neuroprotective effects, as well as its influence on muscle physiology.

The lipopolysaccharide (LPS)-induced peritonitis model in mice is a standard for assessing acute inflammation and the potential anti-inflammatory effects of compounds. nih.govmdpi.comrsc.org In this model, mice are pre-treated with the test compound, such as a flavone (B191248), before being injected intraperitoneally with LPS, a component of the outer membrane of Gram-negative bacteria that elicits a strong inflammatory response. nih.govresearchgate.net The subsequent inflammatory cascade involves the migration of leukocytes, particularly neutrophils, into the peritoneal cavity and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govnih.gov The efficacy of the test compound is determined by its ability to reduce the total number of leukocytes in the peritoneal fluid and lower the concentration of these pro-inflammatory cytokines in the serum or peritoneal lavage. nih.govnih.gov While 7-Methoxyflavone itself has been shown to inhibit LPS-induced nitric oxide production in macrophage cell lines, in vivo studies using related methoxyflavones have demonstrated a significant reduction in leukocyte migration and cytokine levels in the peritonitis model. nih.govresearchgate.netcaymanchem.com

The antinociceptive (pain-relieving) properties of this compound are frequently evaluated using chemically-induced pain models in mice. The acetic acid-induced writhing test is a common method for screening peripheral analgesic activity. tandfonline.commedchemexpress.comresearchgate.net In this test, an intraperitoneal injection of acetic acid causes abdominal constrictions, or writhes, which are counted over a specific period. Pre-treatment with this compound has been shown to significantly reduce the number of these writhes in a dose-dependent manner. tandfonline.comresearchgate.net

Animal models of cognitive dysfunction are essential for exploring the neuroprotective potential of compounds like this compound. A widely used model involves the induction of memory impairment using scopolamine, a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, mimicking aspects of cognitive decline seen in conditions like Alzheimer's disease. nih.govnih.govjmb.or.kr In these studies, mice are treated with the test compound before or after the administration of scopolamine. mdpi.com

Cognitive function is then assessed using various behavioral tests. The Y-maze or T-maze tests are used to evaluate spatial working memory by measuring spontaneous alternation behavior. nih.govmdpi.com The novel object recognition task assesses learning and memory by observing the mouse's natural preference for exploring a new object over a familiar one. nih.gov While direct studies on this compound in these specific models are not extensively detailed, research on related flavonoids and extracts has shown the ability to reverse scopolamine-induced deficits in these behavioral tasks, often associated with the restoration of cholinergic markers and activation of neuroprotective signaling pathways like CREB-BDNF. nih.govkoreascience.kr

To investigate the effects of methoxyflavones on skeletal muscle in a whole-organism context, researchers use specific mouse models. One such model is the senescence-accelerated mouse-prone 1 (SAMP1), which exhibits an accelerated aging phenotype, including sarcopenia (age-related muscle loss). nih.govresearchgate.net In these studies, mice are fed a diet supplemented with the test compounds for a set period. researchgate.net Following the treatment period, the effects on skeletal muscle are assessed by measuring the mass of various muscles (e.g., soleus, gastrocnemius) and calculating the muscle mass to body weight ratio. researchgate.net Histological analysis, involving staining muscle cross-sections with hematoxylin (B73222) and eosin, is performed to measure the cross-sectional area (CSA) of individual muscle fibers, providing a direct indication of hypertrophy or atrophy. researchgate.net Studies using a mixture of 5-hydroxy-7-methoxyflavone derivatives in SAMP1 mice have demonstrated an increase in the mass and fiber size of the soleus muscle. nih.govnih.gov

Models for Neurodegenerative Conditions and Cognitive Function

Bioanalytical Techniques for Metabolite Identification and Quantification (e.g., LC/MS/MS)

Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability and identifying potentially active or toxic metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary bioanalytical technique for this purpose due to its high sensitivity and specificity. ijpras.comchromatographyonline.comnih.gov

The process involves administering the compound to an animal model and collecting biological samples like plasma or urine over time. These samples are then processed and analyzed. LC separates the parent compound from its metabolites based on their physicochemical properties. researchgate.net The separated molecules are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. ijpras.com

Tandem mass spectrometry (MS/MS) provides structural information. In a typical setup like a triple quadrupole or ion trap system, the first mass spectrometer (MS1) selects a specific ion (a precursor ion, e.g., the protonated molecule of a potential metabolite). This ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed by the second mass spectrometer (MS2). nih.govmdpi.com The fragmentation pattern serves as a structural fingerprint. For example, the identification of a glucuronide metabolite can be confirmed by observing a characteristic neutral loss of 176 Da. mdpi.com This powerful technique allows for the precise identification and quantification of metabolites, even at very low concentrations within complex biological matrices. mdpi.comresearchgate.net

Molecular Docking and Computational Chemistry in SAR Studies

Molecular docking and computational chemistry have become indispensable tools in the structure-activity relationship (SAR) studies of flavonoids, including this compound and its related compounds. These in silico methods provide profound insights into the molecular interactions between a ligand, such as a flavonoid, and its biological target, typically a protein or enzyme. By simulating the binding process, researchers can predict the binding affinity, orientation, and conformation of the ligand within the active site of the target. This information is crucial for understanding the structural basis of a compound's biological activity and for guiding the rational design of new derivatives with enhanced potency and selectivity.

Computational approaches in flavonoid research often involve predicting how substitutions on the basic flavone scaffold, such as the presence and position of methoxy (B1213986) groups, influence binding. For instance, studies have shown that the 7-methoxy group plays a significant role in modulating the biological and pharmacological properties of flavones.

A key area of investigation has been the interaction of methoxyflavones with transport proteins like human serum albumin (HSA), which affects their bioavailability and distribution in the body. medchemexpress.cnnih.gov Molecular docking and molecular dynamics simulations have been employed to study the binding of 7-methoxyflavone (7-MF) to HSA. medchemexpress.cnnih.govresearchgate.net These studies revealed that 7-MF binds to HSA primarily through hydrogen bonds and van der Waals forces. medchemexpress.cnnih.gov The simulations further confirmed that 7-MF can embed itself into the active cavity of HSA, leading to a more stable conformation of the protein-ligand complex. medchemexpress.cnnih.gov

The following table summarizes the thermodynamic parameters and binding constants for the interaction between 7-methoxyflavone and human serum albumin at different temperatures.

| Temperature (K) | Binding Constant (K) (L·mol⁻¹) | Number of Binding Sites (n) | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

| 298 | 1.96 (± 0.08) x 10⁴ | ≈ 1 | -25.06 | -15.11 | 33.39 |

| 303 | 1.63 (± 0.05) x 10⁴ | ≈ 1 | -25.23 | -15.11 | 33.39 |

| 308 | 1.42 (± 0.06) x 10⁴ | ≈ 1 | -25.39 | -15.11 | 33.39 |

| Data derived from fluorescence quenching experiments designed to study the binding of 7-MF to HSA. The negative ΔG values indicate a spontaneous binding process. |

Computational docking has also been used to elucidate the metabolism of methoxyflavones by cytochrome P450 (CYP) enzymes. A study on the oxidation of various methoxyflavones by human CYP1B1 and CYP2A13 used molecular docking to analyze the interaction of 3',4'-dimethoxyflavone (B191118) with the active sites of these enzymes. nih.govtandfonline.com The analysis revealed that the 3'- and 4'-positions of the B-ring, as well as the 6- and 7-positions of the A-ring, could fit well within the active site of CYP1B1, suggesting favorable orientations for oxidation reactions. nih.gov This type of analysis helps explain the metabolic pathways of methoxyflavones and how structural features like the 7-methoxy group might influence their biotransformation.

Furthermore, SAR analyses have highlighted the importance of the 7-methoxy group for specific biological activities. In a broad study of 80 flavonoid compounds, the presence of a methoxy group at the C7 position was found to enhance anti-inflammatory activity. mdpi.com Molecular docking of the top-performing compounds against the tyrosine kinase receptor B (TrkB) domain supported the in vitro results, demonstrating a strong correlation between binding affinity and biological activity. mdpi.com Conversely, in studies of flavonoid binding to DNA, the substitution of a 7-hydroxyl group with a 7-methoxy group was found to reduce the binding constant, indicating a less favorable interaction. iiarjournals.org

The table below presents findings from various computational and experimental studies on 7-methoxyflavone and related compounds, highlighting the role of the 7-methoxy group in their biological activity.

| Compound | Target/Activity | Method | Key Findings | Reference |

| 7-Methoxyflavone | Human Serum Albumin (HSA) | Molecular Docking & MD Simulation | Binds within the active cavity of HSA, stabilized by hydrogen bonds and van der Waals forces. | medchemexpress.cnnih.gov |

| 7-Methoxyflavone | DNA Binding | Fluorescence Spectroscopy | Substitution of 7-hydroxyl with 7-methoxy group reduces the DNA binding constant. | iiarjournals.org |

| 7-Methoxyflavone | Antiproliferative Activity (HL-60 cells) | Cytotoxicity Assay | Displayed moderate activity with an IC₅₀ value of 68 μM. | iiarjournals.org |

| Flavonoids with 7-methoxy group | Anti-inflammatory Activity | SAR Analysis | The presence of a methoxy group at the C7 position enhances anti-inflammatory effects. | mdpi.com |

| 3',4'-Dimethoxyflavone | Cytochrome P450 1B1 | Molecular Docking | The 7-position on the A-ring can interact with the active site, with a distance of 4.51 Å from the iron center. | nih.gov |

These examples underscore the power of combining computational chemistry with experimental assays. Molecular docking and SAR studies provide a detailed, atom-level understanding of how this compound and related flavonoids interact with biological targets, thereby accelerating the discovery and development of new therapeutic agents.

Future Perspectives and Therapeutic Implications

Elucidation of Undiscovered Mechanisms of Action

A primary focus of future research will be to unravel the complete mechanisms through which 7-Methoxyflavonol exerts its biological effects. While its antioxidant capacity is recognized, the specific intracellular signaling pathways it modulates are not yet fully understood. ontosight.ai Many flavonoids are known to influence various cellular processes, including cell growth, proliferation, and death, by interacting with key signaling proteins. dovepress.comimrpress.com For instance, some flavonoids can modulate pathways like PI3K/Akt and MAPK, which are crucial in the development of diseases such as cancer. mdpi.com

Further investigation is needed to determine if this compound follows similar mechanisms or possesses unique modes of action. For example, research on related methoxyflavones has shown that the position and number of methoxy (B1213986) and hydroxyl groups can significantly influence their biological activity, including their ability to induce apoptosis in cancer cells and interact with specific protein targets. mdpi.comresearchgate.net Understanding these structure-activity relationships is crucial for pinpointing the precise molecular targets of this compound. Future studies will likely employ advanced techniques in molecular biology and network pharmacology to identify its direct protein interactions and downstream effects on cellular signaling cascades. theiet.org

Development of Novel Pharmacological Agents Based on this compound Scaffold

The chemical structure of this compound, characterized by a 2-phenylchromen-4-one backbone with methoxy and hydroxyl groups, provides a versatile scaffold for the development of new pharmacological agents. ontosight.ai The flavonoid structure is a common feature in many plant-derived compounds with health benefits and serves as a valuable starting point for creating novel therapeutics. mdpi.com

Synthetic modifications of the this compound molecule could lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. For example, the addition or modification of functional groups can alter the compound's lipophilicity and ability to cross cell membranes, which are critical factors for drug efficacy. researchgate.netpreprints.org Research into other flavonoids has demonstrated that such modifications can lead to the development of potent anticancer and neuroprotective agents. nih.govmdpi.com The development of novel flavonol glycosides, where sugar molecules are attached to the flavonoid structure, has also shown promise in creating compounds with specific biological activities, such as antimicrobial effects. researchgate.net Therefore, the this compound scaffold holds significant potential for the rational design of new drugs targeting a range of diseases.

Exploration of Synergistic Effects with Existing Therapeutic Modalities

An exciting avenue of future research is the investigation of this compound's potential to work synergistically with existing therapeutic agents. Combining flavonoids with conventional drugs, such as antibiotics or chemotherapy agents, has been shown to enhance their efficacy and, in some cases, overcome drug resistance. mdpi.comspringermedizin.de

For instance, studies on other flavonoids have demonstrated that they can increase the effectiveness of antibiotics like tetracycline (B611298) and ciprofloxacin. mdpi.com In cancer therapy, combining flavonoids with drugs such as paclitaxel (B517696) has resulted in antiproliferative and cytotoxic effects in cancer cells. springermedizin.de These synergistic interactions may allow for lower doses of conventional drugs, thereby reducing the risk of side effects and the development of resistance. mdpi.com Future in vitro and in vivo studies are needed to explore the potential synergistic effects of this compound with a variety of therapeutic modalities for the treatment of infections, cancer, and other chronic diseases.

Translational Research for Clinical Applications in Disease Prevention and Treatment

Translating the promising preclinical findings of this compound into clinical applications for disease prevention and treatment is the ultimate goal. ontosight.ai This process, known as translational research, involves bridging the gap between basic scientific discoveries and their practical use in healthcare. kiu.ac.ugleicabiosystems.comrarediseasemoonshot.eu It encompasses a multi-stage process that begins with preclinical studies and moves through various phases of clinical trials to assess safety and efficacy in humans. researchgate.net

The journey from a promising compound in the laboratory to an approved therapeutic is often challenging, with a significant number of potential drugs failing during clinical development. leicabiosystems.com For this compound to successfully navigate this "valley of death," robust preclinical data on its mechanisms of action, safety profile, and efficacy in relevant disease models will be essential. leicabiosystems.comrarediseasemoonshot.eu This will require interdisciplinary collaboration among chemists, biologists, and clinicians. kiu.ac.ug Given the wide-ranging biological activities of flavonoids, the potential applications of this compound in preventing and treating chronic diseases are substantial, warranting the investment in translational research to bring this natural compound from the bench to the bedside. ontosight.aimdpi.com

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodology : Implement quality control (QC) via HPLC purity checks (>95%) and NMR batch certification. Document synthetic routes (e.g., Claisen-Schmidt condensation) and purification steps (e.g., column chromatography gradients) in detail. Use reference standards from accredited suppliers (e.g., NIST) .

Contradiction Analysis and Peer Review

Q. How should researchers respond to peer critiques of this compound’s purported antioxidant vs. pro-oxidant effects?

- Methodology : Re-evaluate experimental conditions (e.g., oxygen tension, assay timepoints). Perform redox potential measurements (e.g., cyclic voltammetry) to quantify electron-transfer capacity. Cite conflicting studies transparently and propose mechanistic hypotheses (e.g., concentration-dependent dual effects) .

Q. What frameworks guide the prioritization of this compound research gaps in grant proposals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.